Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate
Overview
Description
“Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 945988-47-6. It has a molecular weight of 312.8 . The IUPAC name for this compound is tert-butyl 3-[(2-chloro-4-pyridinyl)oxy]-1-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a molecular weight of 312.8 . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate belongs to a class of compounds that are often intermediates in the synthesis of biologically active molecules. For instance, compounds like tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate have been synthesized and are important intermediates in creating crizotinib, a drug used to treat non-small cell lung cancer (D. Kong et al., 2016). This indicates the potential for this compound in drug synthesis and modification.
Role in Drug Development
The structural motifs present in this compound are commonly found in pharmacologically active compounds. For example, a similar structure, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, is a key intermediate of Vandetanib, indicating its utility in synthesizing kinase inhibitors (Min Wang et al., 2015). This suggests that this compound could play a role in synthesizing novel therapeutics.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 3-(2-chloropyridin-4-yl)oxypiperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-15(2,3)21-14(19)18-8-4-5-12(10-18)20-11-6-7-17-13(16)9-11/h6-7,9,12H,4-5,8,10H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZCZRRXDONFPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC(=NC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.